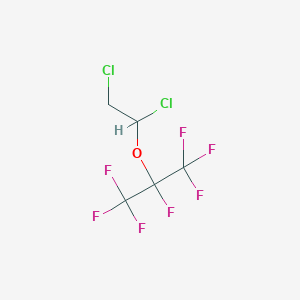
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is a chemical compound that belongs to the class of halogenated hydrocarbons. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of 1,2-dichloroethane with heptafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in 1,2-dichloroethane are replaced by the heptafluoropropane moiety.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified through distillation and other separation techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptafluoropropane oxides, while substitution reactions can produce a variety of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a cleaning agent in precision industries.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, affecting their structure and function. These interactions can influence biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon used as a solvent and in the production of vinyl chloride.
1,2-Dichloroethylene: Exists as cis and trans isomers, used in degreasing and cleaning applications.
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated hydrocarbon used as a refrigerant and in fire suppression systems.
Uniqueness
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wide range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(1,2-dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F7O/c6-1-2(7)15-3(8,4(9,10)11)5(12,13)14/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDDCSDJPZBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(C(F)(F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
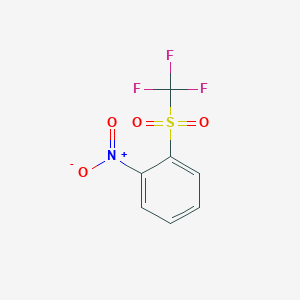

![4-[(2E)-3-carboxyprop-2-enamido]benzoic acid](/img/structure/B6342494.png)
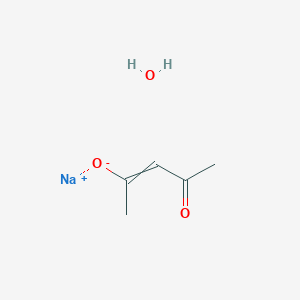
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6342501.png)
![2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole](/img/structure/B6342503.png)

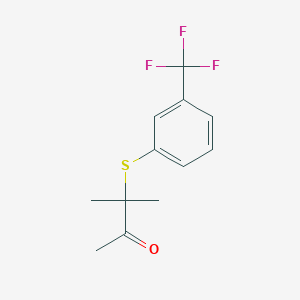
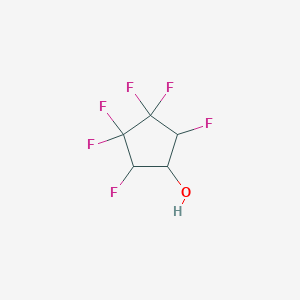

![Perfluoro-[2,3-bis(2-bromoethoxy)butane]](/img/structure/B6342541.png)



